

Performance Characteristics of Regadenoson Quantification Using Regadenoson-d3: A Comparative Guide

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Compound of Interest

Compound Name: *Regadenoson-d3*

Cat. No.: *B12412869*

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For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the analytical performance for the quantification of Regadenoson, a selective A2A adenosine receptor agonist, using a stable isotope-labeled internal standard, **Regadenoson-d3**. The primary method detailed is a validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) assay, recognized for its sensitivity and specificity in complex biological matrices such as human plasma.

Quantitative Performance Data

The following table summarizes the key performance metrics for the quantification of Regadenoson in human plasma using a validated HILIC-MS/MS method with **Regadenoson-d3** as the internal standard.^[1] This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis.

Parameter	HILIC-MS/MS with Regadenoson-d3	Alternative Method (RP-HPLC)
Linearity Range	0.100 - 50.0 µg/L	Primarily for impurity analysis, not plasma quantification
Correlation Coefficient (r ²)	> 0.990	> 0.990 (for impurity quantification)
Accuracy (% Bias)	2.0 - 6.9%	Not Applicable for plasma quantification
Intra-batch Precision (% CV)	< 9.7%	0.17 - 0.89% (for impurity quantification)
Inter-batch Precision (% CV)	< 13.0%	Not Applicable for plasma quantification
Internal Standard	Regadenoson-d3	None used for plasma quantification

Experimental Protocols

Validated HILIC-MS/MS Method for Regadenoson in Human Plasma

This protocol outlines the key steps for the quantification of Regadenoson in human plasma.

1. Sample Preparation:

- Protein precipitation is employed for sample cleanup.
- To a plasma sample, acetonitrile is added to precipitate proteins.[\[1\]](#)
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing Regadenoson and the internal standard (**Regadenoson-d3**), is collected for analysis.

2. Chromatographic Separation:

- A BEH HILIC column (50 × 2.1 mm, 1.7 μm) is used for separation.[1]
- The mobile phase consists of a gradient elution with 10 mmol/L ammonium acetate and acetonitrile.[1]
- The total chromatographic run time is 6.5 minutes.[1]

3. Mass Spectrometric Detection:

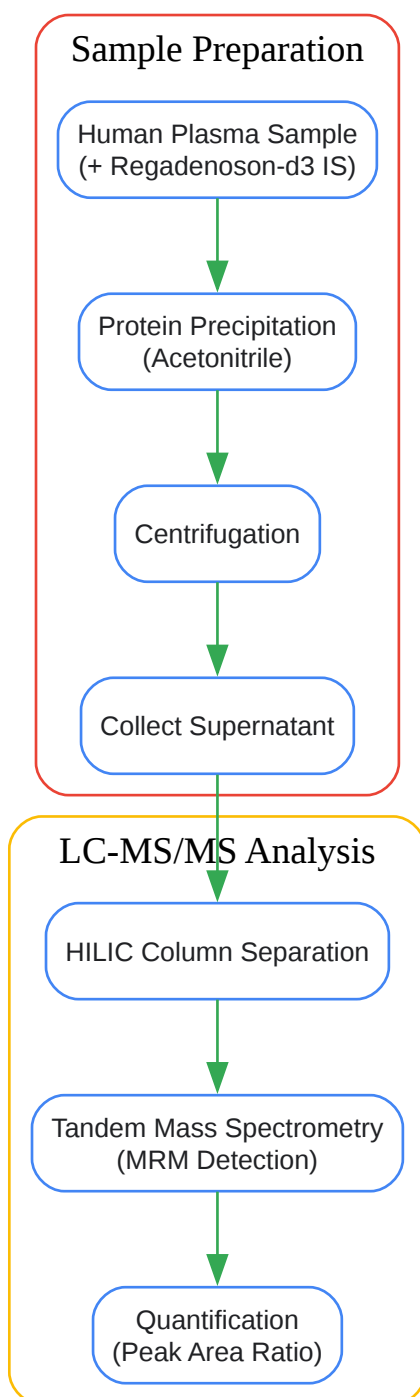
- An API 4000 mass spectrometer is utilized for detection.[1]
- The analysis is performed in the multiple reaction monitoring (MRM) mode.[1]
- The mass transitions monitored are m/z 391.3 → 259.2 for Regadenoson and m/z 394.3 → 262.2 for **Regadenoson-d3**. [1]

4. Quantification:

- A calibration curve is constructed by plotting the peak area ratio of Regadenoson to **Regadenoson-d3** against the concentration of the calibration standards.
- The concentration of Regadenoson in the unknown samples is determined from this calibration curve.

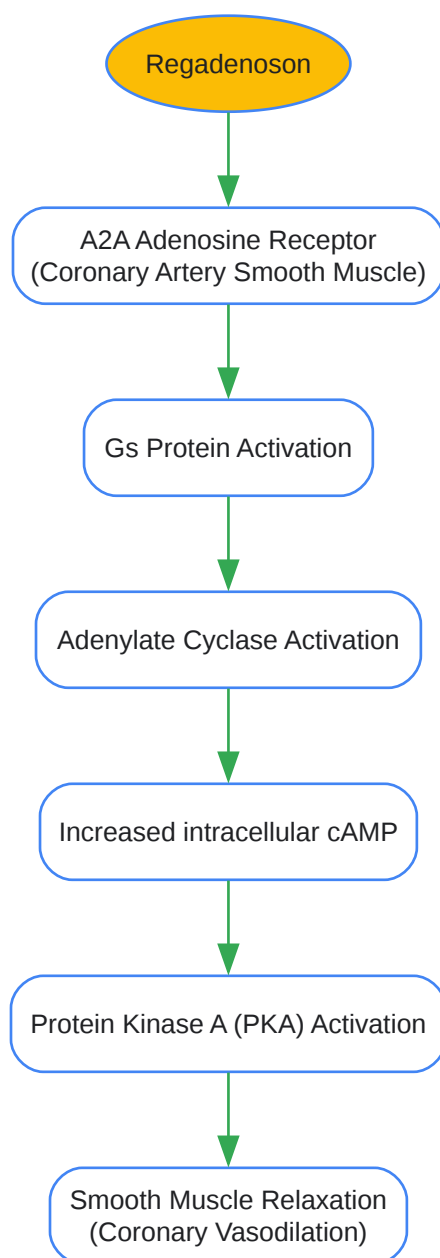
Visualizing the Method and Mechanism

To better illustrate the experimental process and the pharmacological action of Regadenoson, the following diagrams are provided.



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Experimental Workflow for Regadenoson Quantification.



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Regadenoson Signaling Pathway.

Comparison with Alternative Methods

While the HILIC-MS/MS method with a deuterated internal standard represents a robust approach for bioanalysis, other methods exist for different applications. For instance, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the quantification of Regadenoson and its potential degradation products in parenteral dosage

forms. These methods demonstrate high precision and linearity for impurity analysis but are not typically suited for the quantification of the drug in complex biological matrices like plasma due to potential interferences and the lack of an internal standard to correct for matrix effects and extraction variability.

The use of a stable isotope-labeled internal standard like **Regadenoson-d3** is crucial for accurate and precise bioanalysis. It co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby providing reliable correction for any variations during sample processing and analysis.

In conclusion, the validated HILIC-MS/MS method utilizing **Regadenoson-d3** as an internal standard provides a highly linear, accurate, and precise assay for the quantification of Regadenoson in human plasma. This makes it a superior choice for pharmacokinetic and other clinical studies where reliable data is essential.

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References

- 1. What is the mechanism of Regadenoson? [synapse.patsnap.com]
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